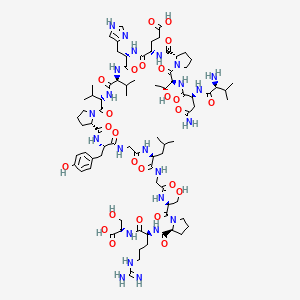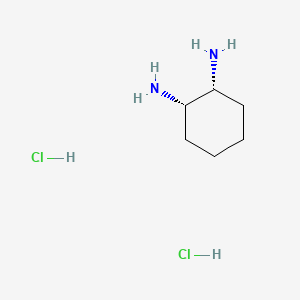
(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride” is a compound that contains a chiral center at the carbon atom of the ethanamine group, indicating that it has two enantiomers: R and S. The presence of the hydrochloride group suggests that this compound is a salt of its corresponding amine, which could affect its solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, an ethanamine group, and a hydrochloride group. The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The phenyl ring could undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride group would likely make the compound soluble in water, while the phenyl ring could contribute to its lipophilicity .Scientific Research Applications
Fluorescent Chemosensors
Fluorinated compounds like 4-Methyl-2,6-diformylphenol (DFP) have been critical in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. DFP-based compounds demonstrate high selectivity and sensitivity, highlighting the potential utility of fluorinated compounds in sensor technology and analytical chemistry (P. Roy, 2021).
Fluoroalkylation in Aqueous Media
Fluoroalkylation, including reactions such as trifluoromethylation, is crucial for introducing fluorine-containing functionalities into molecules, significantly impacting their physical, chemical, and biological properties. The development of environment-friendly fluoroalkylation methods has broad implications for pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of fluorinated compounds in green chemistry (Hai‐Xia Song et al., 2018).
Toxicity and Safety of Fluorophores
Investigations into the toxicity of fluorophores used in molecular imaging reveal the dual nature of fluorinated compounds, balancing between utility in real-time cancer detection and potential toxicological risks. These studies emphasize the need for careful evaluation and risk assessment in the clinical application of fluorinated imaging agents (Raphael E. Alford et al., 2009).
Synthesis of Fluorinated Compounds
Research on the synthesis of specific fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, illustrates the challenges and innovations in fluorine chemistry. The development of practical, large-scale synthesis methods for such compounds is essential for their application in pharmaceuticals and other industries (Yanan Qiu et al., 2009).
Environmental and Health Impact
The study of DDT and DDE, chlorinated compounds, provides insights into the environmental and health impacts of halogenated organic compounds, including those with fluorine. These studies highlight the complex interactions between such compounds and biological systems, informing regulatory and safety considerations (M. Burgos-Aceves et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZRFOSIIFHDFS-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693623 |
Source


|
| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257106-65-2 |
Source


|
| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)











